molecular formula C9H5FN2O3 B6154908 5-(5-fluoropyridin-2-yl)-1,2-oxazole-3-carboxylic acid CAS No. 1547299-34-2

5-(5-fluoropyridin-2-yl)-1,2-oxazole-3-carboxylic acid

Cat. No.: B6154908
CAS No.: 1547299-34-2
M. Wt: 208.1
InChI Key:
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Description

5-(5-Fluoropyridin-2-yl)-1,2-oxazole-3-carboxylic acid is a heterocyclic compound that features a fluoropyridine moiety attached to an oxazole ring

Future Directions

The future directions for the research and development of “5-(5-fluoropyridin-2-yl)-1,2-oxazole-3-carboxylic acid” could include further exploration of its synthesis methods, investigation of its biological activities, and development of its potential applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-fluoropyridin-2-yl)-1,2-oxazole-3-carboxylic acid typically involves the formation of the fluoropyridine and oxazole rings followed by their coupling. One common method involves the use of N-fluoropyridinium salts as precursors for the fluoropyridine moiety . The oxazole ring can be synthesized through cyclization reactions involving nitriles and aldehydes under acidic conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(5-Fluoropyridin-2-yl)-1,2-oxazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

5-(5-Fluoropyridin-2-yl)-1,2-oxazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(5-fluoropyridin-2-yl)-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets. The fluoropyridine moiety can engage in hydrogen bonding and π-π interactions with biological macromolecules, while the oxazole ring can participate in coordination with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(5-Fluoropyridin-2-yl)-1,2-oxazole-3-carboxylic acid is unique due to the presence of both fluoropyridine and oxazole rings, which confer distinct electronic and steric properties. This combination enhances its potential for diverse applications in medicinal chemistry and materials science .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(5-fluoropyridin-2-yl)-1,2-oxazole-3-carboxylic acid involves the synthesis of 5-fluoropyridine-2-carboxylic acid, which is then reacted with hydroxylamine to form 5-fluoropyridine-2-carboxylic acid hydroxamic acid. This intermediate is then reacted with ethyl chloroformate to form the oxime ester, which is then cyclized to form the oxazole ring. The resulting compound is then hydrolyzed to form the final product, 5-(5-fluoropyridin-2-yl)-1,2-oxazole-3-carboxylic acid.", "Starting Materials": [ "2,5-difluoropyridine", "Ethyl chloroformate", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Sodium nitrite", "Sulfuric acid", "Sodium bicarbonate", "Methanol", "Acetone", "Water" ], "Reaction": [ "Step 1: Nitration of 2,5-difluoropyridine with nitric acid and sulfuric acid to form 5-fluoropyridine-2-carboxylic acid", "Step 2: Reduction of the nitro group using sodium nitrite and sodium bicarbonate to form 5-fluoropyridine-2-carboxylic acid", "Step 3: Reaction of 5-fluoropyridine-2-carboxylic acid with hydroxylamine hydrochloride and sodium hydroxide to form 5-fluoropyridine-2-carboxylic acid hydroxamic acid", "Step 4: Reaction of 5-fluoropyridine-2-carboxylic acid hydroxamic acid with ethyl chloroformate to form the oxime ester", "Step 5: Cyclization of the oxime ester to form the oxazole ring", "Step 6: Hydrolysis of the oxazole ring to form 5-(5-fluoropyridin-2-yl)-1,2-oxazole-3-carboxylic acid" ] }

CAS No.

1547299-34-2

Molecular Formula

C9H5FN2O3

Molecular Weight

208.1

Purity

95

Origin of Product

United States

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